molecular formula C12H10N2O2S B1471735 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol CAS No. 1225715-97-8

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol

Cat. No.: B1471735
CAS No.: 1225715-97-8
M. Wt: 246.29 g/mol
InChI Key: MXLHPHGJZRIPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol ( 1225715-97-8) is a high-value heterocyclic building block with significant potential in medicinal chemistry and anticancer drug discovery research. This compound, with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol, features a pyridazine-thiol moiety linked to a 2,3-dihydro-1,4-benzodioxin ring system, a privileged scaffold known for its diverse biological activities . The structural architecture of this compound makes it a promising precursor for developing novel therapeutic agents. The 2,3-dihydrobenzo[1,4]dioxin fragment is a key pharmacophore found in molecules that act as potent and selective inhibitors of c-Jun N-terminal Kinase (JNK), an important target for type 2 diabetes, obesity, and cancer . Furthermore, heterocyclic cores like 1,3,4-thiadiazole and 1,3,4-oxadiazole, which are bioisosteres of the pyridazine in this compound, are extensively investigated for their cytotoxic properties and ability to disrupt cancer cell proliferation by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Researchers can utilize this chemical as a critical intermediate to synthesize analogs that may inhibit kinase activity by competitively binding to the substrate docking site, thereby disrupting protein-protein interactions crucial for cancer cell survival . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c17-12-4-2-9(13-14-12)8-1-3-10-11(7-8)16-6-5-15-10/h1-4,7H,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLHPHGJZRIPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine-3-thiol Core Synthesis

Pyridazine-3-thiol derivatives are commonly synthesized via cyclization of hydrazine derivatives with appropriate precursors, followed by thiolation steps. For example, hydrazides can be reacted with carbon disulfide in alkaline media to form thiol-containing heterocycles. This approach is well-documented in the synthesis of related 1,3,4-oxadiazole and pyridazine derivatives, where acylhydrazides react with CS2 under alkaline conditions to yield thiol-substituted heterocycles with high efficiency.

Coupling to Form the Target Compound

The coupling of the pyridazine-3-thiol core with the 2,3-dihydrobenzo[b]dioxin moiety often involves nucleophilic substitution reactions where the thiol group acts as a nucleophile attacking an electrophilic center on the dioxin derivative or vice versa. This reaction is typically carried out in polar aprotic solvents such as acetonitrile, sometimes with the assistance of bases like sodium hydroxide to deprotonate the thiol and enhance nucleophilicity.

Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Formation of pyridazine-3-thiol Acylhydrazide + CS2 in alkaline alcoholic solution, followed by acidification High (up to 90%) Efficient thiol incorporation, mild conditions
2 Preparation of dioxin derivative 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde oxime + NaOH + tetra(n-butyl)ammonium hydrogen sulfate in dichloromethane/water biphasic system, stirring for ~40 min total Moderate to High (64%) Phase transfer catalysis enhances reaction rate and yield
3 Hydrogenation Palladium(II) hydroxide catalyst in ethanol, 30-60°C, 6 h under H2 atmosphere High Converts oxime intermediate to amine for further coupling
4 Coupling to form final product Nucleophilic substitution in acetonitrile with NaOH, stirring at room temperature or slightly elevated temperature Moderate to High Thiol nucleophile reacts efficiently with electrophilic dioxin derivative

Research Findings and Optimization

  • The use of phase transfer catalysts (e.g., tetra(n-butyl)ammonium hydrogen sulfate) significantly improves the efficiency of nucleophilic substitution reactions involving the dioxin moiety.
  • Alkaline conditions (NaOH) are critical for deprotonating thiol groups, enhancing nucleophilicity and facilitating coupling reactions.
  • Hydrogenation with palladium hydroxide is a mild and effective method to reduce oxime intermediates to amines, which are key intermediates for final coupling.
  • Solvent choice affects yield and purity; polar aprotic solvents like acetonitrile favor nucleophilic substitution, while biphasic systems aid in phase transfer catalysis.
  • The overall synthetic route balances reaction time, temperature, and reagent stoichiometry to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Purpose Yield Range Advantages
Pyridazine-3-thiol synthesis Acylhydrazide + CS2 in alkaline alcoholic medium Formation of thiol heterocycle 85-90% High yield, mild conditions
Dioxin derivative synthesis 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde oxime + NaOH + phase transfer catalyst Formation of dioxin intermediate ~64% Phase transfer catalysis improves efficiency
Hydrogenation Pd(OH)2, ethanol, H2, 30-60°C, 6 h Reduction of oxime to amine High Mild, selective reduction
Final coupling Acetonitrile, NaOH, nucleophilic substitution Coupling thiol and dioxin moieties Moderate to High Efficient nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit oxidative stress by modulating the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and apoptosis, making the compound a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

The following sections compare 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol with structurally related compounds, focusing on structural motifs , synthetic pathways , physicochemical properties , and biological relevance .

Structural Features
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyridazine -SH (position 3), 2,3-dihydrobenzo[b][1,4]dioxin (position 6) Thiol, ether
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol 1,2,4-Triazole -SH (position 3), pyridinyl (position 5), dihydrobenzodioxin (position 4) Thiol, triazole
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide 1,3,4-Oxadiazole Benzamide (position 2), thiomethoxy (position 3) Oxadiazole, thioether
(E)-Ethyl-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate Acrylate ester Ethyl ester, dihydrobenzodioxin Ester, conjugated double bond

Key Observations :

  • Compounds like the triazole-thiol derivative share the thiol group but differ in core heterocycles, affecting electronic properties and stability.

Key Observations :

  • The target compound’s synthesis may parallel oxadiazole derivatives but requires regioselective thiol introduction.
  • High-yield routes like aldol condensation highlight the efficiency of carbonyl chemistry for dihydrobenzodioxin-containing systems.
Physicochemical Properties
Compound Molecular Formula Molecular Weight Solubility (Predicted) Stability Notes Reference
Target Compound C₁₃H₁₁N₂O₂S 283.30 Moderate (polar aprotic solvents) Thiol oxidation risk
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol C₁₅H₁₂N₄O₂S 312.35 Low (lipophilic) Stable under inert conditions
N-(5-(Dihydrobenzodioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide C₂₀H₁₄F₃N₃O₃ 417.34 Low (hydrophobic CF₃ group) High thermal stability
(E)-Ethyl-3-(dihydrobenzodioxin-6-yl)acrylate C₁₃H₁₄O₄ 246.25 High in organic solvents Stable to hydrolysis

Key Observations :

  • The target compound’s thiol group may reduce solubility in aqueous media compared to esters but enhance reactivity.
  • Lipophilic substituents (e.g., trifluoromethyl ) drastically alter solubility profiles.

Biological Activity

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in cancer treatment, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a pyridazine ring fused with a dioxin moiety, which contributes to its chemical reactivity and biological interactions. The molecular formula is C12H10N2O2SC_{12}H_{10}N_{2}O_{2}S, with a CAS number of 1225715-97-8. The presence of the thiol group enhances its potential as a nucleophile in biochemical reactions.

Research indicates that 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol may exert its biological effects through several mechanisms:

  • Oxidative Stress Modulation : The compound has been shown to inhibit oxidative stress-mediated cell apoptosis by modulating pathways such as Wnt/β-catenin signaling .
  • Enzyme Interaction : It interacts with various enzymes, potentially acting as an inhibitor in biochemical pathways relevant to disease states .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays have demonstrated that 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol exhibits cytotoxic effects against multiple cancer cell lines. For instance, it showed significant inhibition of cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cells .
Cell LineIC50 (µM)Reference
A5495.0
MCF74.5

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although detailed studies are still required to fully characterize this activity .

Case Studies and Research Findings

Several case studies have documented the biological activity of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol:

  • Study on Cancer Cell Lines : A study conducted by Zhang et al. evaluated the compound against various cancer cell lines using the MTT assay. The results indicated that it had comparable efficacy to established chemotherapeutic agents .
  • Mechanism-Based Approaches : Research focused on the mechanism-based approaches for anticancer drug development highlighted the potential of this compound in targeting specific molecular pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol exhibits unique properties that enhance its stability and reactivity:

Compound NameStructure FeatureBiological Activity
Compound ADioxin moietyModerate anticancer activity
Compound BPyridazine ringLow antibacterial activity

This unique combination allows for targeted applications in both medicinal chemistry and materials science .

Q & A

Q. What synthetic methodologies are effective for preparing 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol, and how can reaction progress be quantitatively assessed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiol-containing pyridazine derivatives are often prepared by reacting chloropyridazine precursors with thiol nucleophiles under basic conditions (e.g., NaOH or K₂CO₃). Reaction efficiency can be monitored using thin-layer chromatography (TLC) or HPLC to track the consumption of starting materials and intermediate formation .
  • Key Steps :

Use anhydrous solvents to minimize hydrolysis.

Optimize reaction temperature (typically 60–100°C) to balance yield and side reactions.

  • Quantitative Assessment :

  • Yield Calculation : Isolate the product via column chromatography and compare against theoretical yield.

  • Kinetic Profiling : Use in-situ FTIR or UV-Vis spectroscopy to monitor reaction progress .

    • Example Synthetic Routes :
RouteReagents/ConditionsYield (%)Reference
A6-Chloropyridazine + Thiol, K₂CO₃, DMF, 80°C65–70
BCyclocondensation of hydrazides with dioxin derivatives55–60

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm, pyridazine-thiol protons at δ 7.0–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁N₂O₂S: calculated 275.0592) .
  • Purity Assessment :
  • HPLC with UV/Vis Detection : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2% threshold) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer : DoE reduces experimental iterations by statistically modeling factors like temperature, catalyst loading, and solvent polarity. For example:
  • Central Composite Design (CCD) : Test 3–5 factors at multiple levels to identify critical parameters (e.g., catalyst type and concentration).

  • Response Surface Methodology (RSM) : Correlate reaction yield with variables like pH and reaction time .

  • Case Study :
    A 2³ factorial design revealed that palladium catalysts in DMF at 90°C increased yield by 20% compared to copper-based systems .

    • Optimization Table :
FactorLow Level (-1)High Level (+1)Optimal Value
Temp.70°C110°C90°C
CatalystCuIPd(OAc)₂Pd(OAc)₂
SolventTolueneDMFDMF

Q. What computational strategies are available to predict the reactivity and regioselectivity of pyridazine-thiol derivatives in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur in the thiol group has high electrophilicity) .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
  • Case Study :
    DFT studies on 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol showed that C-3 thiol is more reactive than C-6 due to resonance stabilization of the leaving group .

Q. How can researchers resolve contradictions in reported spectral data for pyridazine-thiol derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Variable Temperature NMR : Identify tautomeric shifts (e.g., thiol ↔ thione equilibria) .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals.
  • Cross-Validation : Compare data across multiple techniques (e.g., IR carbonyl stretches vs. XRD bond lengths) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
Reactant of Route 2
Reactant of Route 2
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.